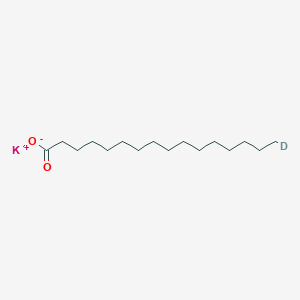

Potassium (16-~2~H_1_)hexadecanoate

Description

The exact mass of the compound this compound is 295.20238846 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;16-deuteriohexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-RWQOXAPSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745930 | |

| Record name | Potassium (16-~2~H_1_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219589-15-7 | |

| Record name | Potassium (16-~2~H_1_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219589-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a fundamental technique in which an atom within a molecule is substituted with its isotope, which has a different number of neutrons. wikipedia.orgfiveable.me This substitution creates a "labeled" molecule that can be tracked as it moves through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgcernobioscience.com The most commonly used stable isotopes in these investigations are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

The primary advantage of isotopic labeling lies in its ability to provide detailed insights into reaction mechanisms and molecular structures. fiveable.me By following the path of the labeled atom, researchers can elucidate the sequence of bond-breaking and bond-forming events in a chemical transformation. wikipedia.org This technique is non-radioactive, making it a safer alternative for many studies and allowing for the investigation of structures at a site-specific level. cernobioscience.com

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in detecting the presence and location of isotopic labels. wikipedia.org MS detects the mass difference between the labeled and unlabeled compounds, while NMR can distinguish atoms based on their different gyromagnetic ratios. wikipedia.org These methods enable the quantitative analysis of metabolic fluxes and the identification of metabolic products, contributing significantly to our understanding of cellular processes. fiveable.mecernobioscience.com

Overview of Deuterium Isotope Effects in Fatty Acid Systems

The replacement of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.gov This effect is particularly pronounced in reactions involving the cleavage of a carbon-hydrogen bond, as the carbon-deuterium bond is stronger and requires more energy to break. In the context of fatty acids, this has significant implications for their oxidative stability.

Polyunsaturated fatty acids (PUFAs) are susceptible to oxidation at their bis-allylic positions, a process that can be initiated by reactive oxygen species (ROS). wikipedia.org The substitution of hydrogen with deuterium at these vulnerable sites, creating what are often referred to as "reinforced lipids," can dramatically slow down the rate of lipid peroxidation. wikipedia.org This is because the abstraction of a deuterium atom is significantly slower than the abstraction of a hydrogen atom. acs.org

Research has shown that the KIE in the autoxidation of fatty acids can be substantial. For instance, in the presence of α-tocopherol, the rate of deuterium abstraction from a deuterated carbon center can be reduced by as much as 36-fold compared to hydrogen abstraction from a corresponding non-deuterated center. acs.org This protective effect against oxidative damage is a key area of interest in the study of diseases associated with oxidative stress. wikipedia.org

Structural and Mechanistic Insights from Site Specific Deuteration

Strategies for the Stereoselective and Regioselective Deuteration of Hexadecanoic Acid Precursors

The primary challenge in synthesizing Potassium (16-ngcontent-ng-c559706526="" class="ng-star-inserted">2H_1)hexadecanoate lies in the precise and controlled introduction of a single deuterium atom at the C-16 position of the hexadecanoic acid backbone. This requires highly regioselective chemical or chemo-enzymatic strategies.

Chemical synthesis provides direct and versatile routes for introducing deuterium into a specific position of a fatty acid. For deuteration at the terminal C-16 position, the strategy typically involves a precursor molecule that has a reactive functional group at the terminus, which can be substituted with a deuterium atom.

A common approach starts with a C15 precursor, such as 15-bromopentadecanoic acid or its ester derivative. This precursor can be extended by one carbon using a deuterated reagent. For instance, a Grignard reaction involving a deuterated methyl magnesium halide (e.g., CDH2MgBr) could be employed, followed by oxidation to yield the C-16 deuterated hexadecanoic acid.

Alternatively, a C16 precursor with a terminal functional group can be used. For example, 16-hydroxyhexadecanoic acid can be converted to a tosylate or mesylate, which then undergoes nucleophilic substitution with a deuteride (B1239839) reagent like lithium aluminum deuteride (LiAlD4). Careful control of stoichiometry is required to achieve mono-deuteration. Another route involves the reduction of a terminal alkyne or alkene using deuterium gas (D2) with a suitable catalyst, such as Lindlar's catalyst or Wilkinson's catalyst, although this may present challenges in controlling the exact position and number of deuterium additions.

A summary of potential chemical routes is presented below.

| Starting Material | Key Reagents | Intermediate Product | Final Step |

| 16-Bromohexadecanoic Acid | Lithium aluminum deuteride (LiAlD | N/A | Reduction of the terminal bromide |

| 16-Hydroxyhexadecanoic Acid | 1. Tosyl chloride, pyridine (B92270) 2. LiAlD | 16-Tosyloxyhexadecanoic acid | Reduction of the tosylate |

| Pentadecanal | Deuterated Wittig reagent (e.g., Ph | Hexadec-15-enoic acid-16-d | Catalytic hydrogenation (H |

| 15-Bromopentadecanoic acid ester | Deuterated methylcuprate ((CDH | Methyl (16- | Saponification |

This table represents plausible synthetic routes based on standard organic chemistry principles for deuterium labeling.

Chemo-enzymatic synthesis leverages the high specificity of enzymes to overcome challenges in regioselectivity that can be present in purely chemical methods. acs.org While direct enzymatic deuteration at the non-activated terminal methyl group of a fatty acid is not common, enzymes can be used to construct or modify precursors with high precision. nih.gov

For instance, a lipase (B570770) could be used in a highly regioselective esterification or transesterification reaction to build a specific fatty acid chain. acs.org A strategy could involve using an enzyme to attach a shorter, functionalized fatty acid to a deuterated building block.

A more practical chemo-enzymatic approach might involve the use of enzymes to generate a suitable precursor for chemical deuteration. For example, certain enzymes can hydroxylate the terminal (ω) position of a fatty acid. The resulting 16-hydroxyhexadecanoic acid is an ideal precursor for chemical conversion to the C-16 deuterated product as described in the section above. This combination of a highly selective biological step with a robust chemical modification exemplifies a powerful chemo-enzymatic strategy. rsc.org This method capitalizes on the efficiency of chemical reactions and the specificity of biocatalysts. nih.gov

Conversion of Deuterated Hexadecanoic Acid to Potassium Salt Form

Once the (16-ngcontent-ng-c559706526="" class="ng-star-inserted">2H_1)hexadecanoic acid has been synthesized and purified, its conversion to the corresponding potassium salt is a straightforward acid-base neutralization reaction. This step is often necessary as the salt form can have different solubility properties and may be required for specific biological assays or formulations. ckisotopes.comisotope.com

The deuterated carboxylic acid is typically dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727). A stoichiometric amount of a potassium base, most commonly potassium hydroxide (B78521) (KOH) dissolved in a minimal amount of water or alcohol, is then added dropwise to the solution.

The reaction is as follows:

CH3(CH2)14CDH-COOH + KOH → CH3(CH2)14CDH-COOK + H2O

The resulting potassium (16-ngcontent-ng-c559706526="" class="ng-star-inserted">2H_1)hexadecanoate can then be isolated by evaporating the solvent. The final product is typically a white to off-white powder. sigmaaldrich.cn The purity of the salt is dependent on the purity of the starting deuterated acid.

Advanced Purification and Isolation Techniques for Isotopic and Chemical Purity

Achieving high isotopic and chemical purity is critical for the successful application of deuterated standards. nih.govresearchgate.net Following synthesis and salt formation, the product must be rigorously purified and analyzed.

Purification Methods:

Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for purifying the final product to a high degree of chemical purity. nih.gov Silica gel column chromatography is also frequently used to separate the desired fatty acid from nonpolar byproducts and unreacted starting materials before the final salt formation.

Crystallization: Recrystallization from a suitable solvent system can be an effective method for removing impurities and isolating the pure crystalline product.

Analytical Techniques for Purity Assessment:

Mass Spectrometry (MS): This is the most critical technique for determining isotopic enrichment. nih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the deuterated compound and to quantify the percentage of molecules that contain the deuterium label versus unlabeled or multiply-labeled species. researchgate.net

The combination of these purification and analytical methods ensures that the final Potassium (16-ngcontent-ng-c559706526="" class="ng-star-inserted">2H_1)hexadecanoate product is of the required high purity for its intended research applications. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Label Position

Deuterium (²H) NMR for Conformational and Dynamic Studies

Deuterium (²H) NMR spectroscopy is a highly specific method that directly probes the deuterated position within a molecule. In the case of Potassium (16-²H₁_hexadecanoate), a ²H NMR spectrum would ideally show a single resonance, confirming that the deuterium is located at a specific carbon, in this case, the terminal methyl group (C-16).

The primary application of ²H NMR in this context, especially when the deuterated fatty acid is incorporated into larger systems like cell membranes, is the study of molecular conformation and dynamics. nih.gov The quadrupolar splittings observed in the ²H NMR spectra of deuterated fatty acids provide detailed insights into the ordering and mobility of the acyl chain. nih.gov For instance, when incorporated into a lipid bilayer, the deuterium label on the terminal methyl group acts as a sensitive probe of the microenvironment in the center of the membrane. nih.gov Changes in the quadrupolar splitting can reveal how factors like temperature or the presence of other molecules (e.g., cholesterol) affect the fluidity and structural order of the membrane core. nih.gov This makes Potassium (16-²H₁_hexadecanoate) an invaluable tool for investigating membrane biophysics. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR in Conjunction with Deuteration

In the ¹H NMR spectrum of unlabeled potassium hexadecanoate (B85987), the terminal methyl group (C-16) protons typically appear as a triplet at a characteristic chemical shift. For Potassium (16-²H₁_hexadecanoate), the integration of this methyl signal would be expected to decrease significantly, corresponding to the presence of only two protons (CHD₂) or one proton (CH₂D) instead of three (CH₃). The signal's multiplicity would also change from a triplet to a less defined multiplet due to coupling with deuterium. The disappearance or significant alteration of the signal corresponding to the protons at the labeled position serves as strong evidence for successful deuteration.

In the ¹³C NMR spectrum, the effect of the deuterium atom is also distinct. The carbon atom directly bonded to deuterium (C-16) will exhibit a characteristic isotopic shift, typically moving to a slightly lower chemical shift (upfield shift) compared to the unlabeled compound. Furthermore, the signal for C-16 will show a complex splitting pattern due to one-bond carbon-deuterium (¹³C-²H) coupling, and its intensity will be significantly reduced. This provides unambiguous confirmation of the label's location.

Below is a table summarizing the expected NMR observations for Potassium (16-²H₁_hexadecanoate) compared to its unlabeled counterpart.

| Nucleus | Unlabeled Potassium Hexadecanoate | Potassium (16-²H₁_hexadecanoate) | Information Gained |

| ¹H | Triplet for terminal CH₃ group. researchgate.net | Reduced intensity and altered multiplicity of the terminal methyl signal. | Confirms deuteration at the C-16 position. |

| ¹³C | Signal for C-16 at a specific chemical shift (approx. 14 ppm). researchgate.net | Upfield shift and splitting of the C-16 signal due to ¹³C-²H coupling. | Pinpoints the exact carbon atom bearing the deuterium label. |

| ²H | No signal. | A single resonance peak. nih.gov | Directly confirms the presence and chemical environment of the deuterium label. |

Mass Spectrometry (MS) Techniques for Isotopic Abundance and Molecular Integrity

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. pageplace.de For isotopically labeled compounds, MS is essential for verifying the incorporation of the isotope and ensuring the molecule has not undergone degradation. rsc.org

High-Resolution Mass Spectrometry for Isotope Ratio Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining isotopic purity and abundance. nih.govnih.gov When analyzing Potassium (16-²H₁_hexadecanoate), HRMS can easily distinguish between the unlabeled molecule and the deuterated version due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u).

The primary goal of this analysis is to determine the isotopic enrichment, which is the percentage of the compound that has been successfully labeled. rsc.org By comparing the intensities of the ion signals corresponding to the unlabeled hexadecanoate anion ([M-H]⁻ at m/z 255.23) and the deuterated anion ([M-H]⁻ at m/z 256.24), a precise isotope ratio can be calculated. nih.gov This confirms the successful synthesis and purity of the labeled material, which is crucial for quantitative studies where the labeled compound is used as an internal standard or tracer. rsc.org

| Ion Species | Expected m/z (Monoisotopic) | Significance |

| Unlabeled Hexadecanoate Anion [C₁₆H₃₁O₂]⁻ | 255.2329 | Represents the amount of unlabeled impurity. |

| Deuterated Hexadecanoate Anion [C₁₆H₃₀²H₁O₂]⁻ | 256.2392 | Represents the desired labeled compound. |

Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Analysis

For the hexadecanoate anion, fragmentation typically occurs along the fatty acid chain. acs.org By analyzing the m/z values of the resulting fragments, one can deduce where the deuterium atom is located. If Potassium (16-²H₁_hexadecanoate) is fragmented, the fragments containing the terminal methyl group will be heavier by one mass unit compared to the fragments from an unlabeled molecule. For example, the loss of the carboxyl group as CO₂ (44 Da) would result in a fragment ion. If the deuterium is at C-16, this fragment will show the mass increase, confirming the label's position at the terminus of the acyl chain. This fragmentation analysis provides definitive structural confirmation that is difficult to achieve with other methods. nih.gov

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. researchgate.netgeneticsmr.org These methods are sensitive to changes in bond strength, mass, and molecular symmetry, making them useful for confirming the presence of deuterium and studying intermolecular interactions.

The most significant change in the vibrational spectrum upon deuteration is the appearance of C-D stretching vibrations. aps.org These modes appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. researchgate.netcardiff.ac.uk The presence of a C-D stretch in the spectrum of Potassium (16-²H₁_hexadecanoate) is a clear indicator of successful labeling.

For the potassium salt of the fatty acid, FTIR is particularly useful for observing the characteristic vibrations of the carboxylate group (COO⁻). Strong asymmetric and symmetric stretching bands for the carboxylate anion are typically observed around 1540-1610 cm⁻¹ and 1410-1470 cm⁻¹, respectively. researchgate.netrsc.org The positions of these bands can provide information about the coordination of the potassium ion and the packing of the molecules in the solid state. The presence of these bands, along with the C-D stretch, confirms both the salt formation and the isotopic labeling of the molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Potassium (16-²H₁_hexadecanoate) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Confirms the presence of the long hydrocarbon chain. researchgate.net |

| C-D Stretch (Aliphatic) | 2100 - 2200 | Unambiguously confirms the presence of the deuterium label. researchgate.netcardiff.ac.uk |

| C=O Stretch (Carboxylic Acid Dimer) | ~1700 | Should be absent, confirming conversion to the potassium salt. researchgate.net |

| COO⁻ Asymmetric Stretch | 1540 - 1610 | Confirms the presence of the carboxylate salt form. researchgate.netrsc.org |

| COO⁻ Symmetric Stretch | 1410 - 1470 | Confirms the presence of the carboxylate salt form. researchgate.net |

Infrared (IR) Spectroscopy: Analysis of C-D Stretching Vibrations and Conformational Changes

Infrared (IR) spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of molecules, offering insights into their structure and conformation. In the context of Potassium (16-²H₁_)hexadecanoate, the introduction of a deuterium atom at the terminal (C-16) position of the hexadecanoate chain gives rise to a characteristic carbon-deuterium (C-D) stretching vibration. This band is of particular interest as its position and shape are sensitive to the local environment and conformational ordering of the alkyl chain.

The C-D stretching vibrations are typically observed in the spectral region of 2100-2200 cm⁻¹, a window that is generally free from other fundamental vibrations in fatty acid salts, thus providing a clear spectroscopic marker. The precise frequency of the C-D stretch can be influenced by the physical state of the sample (e.g., solid crystalline, solution, or lipid bilayer) and the nature of intermolecular interactions.

Conformational changes within the hexadecanoate chain, particularly those affecting the terminal methyl group, can be monitored through shifts in the C-D stretching frequency. For instance, in a highly ordered, all-trans conformation, the local environment of the C-D bond will differ from that in a more disordered, gauche-conformed state. These differences can manifest as changes in the peak position, width, and even the appearance of multiple sub-bands, reflecting a heterogeneous population of conformations.

Studies on similar long-chain fatty acids and their derivatives have shown that temperature- or pressure-induced phase transitions, which alter the packing and conformational order of the alkyl chains, lead to discernible changes in the C-H stretching region (2800-3000 cm⁻¹). By analogy, the C-D stretching vibration in Potassium (16-²H₁_)hexadecanoate is expected to be an equally, if not more, sensitive probe for such conformational changes due to the localized nature of the vibration.

Table 1: Expected Infrared Vibrational Modes for Potassium (16-²H₁_)hexadecanoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Asymmetric CH₂ Stretch | ~2920 | Strong intensity, indicative of the alkyl chain. |

| Symmetric CH₂ Stretch | ~2850 | Strong intensity, indicative of the alkyl chain. |

| C-D Stretch | ~2100 - 2200 | Key vibration for the deuterated terminal group. |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1560 | Strong intensity, characteristic of the salt form. |

| Carboxylate (COO⁻) Symmetric Stretch | ~1410 | Moderate intensity, characteristic of the salt form. |

| CH₂ Scissoring | ~1470 | Indicative of the alkyl chain. |

| CH₂ Wagging/Twisting | 1180 - 1350 | Progression of bands sensitive to chain conformation. |

| CH₂ Rocking | ~720 | Sensitive to crystal packing. |

Raman Spectroscopy Applications

Raman spectroscopy, another vibrational spectroscopic technique, is complementary to IR spectroscopy and offers distinct advantages for the study of molecules like Potassium (16-²H₁_)hexadecanoate, particularly in aqueous environments where the Raman scattering of water is weak. The technique provides information on the structure and chemical composition of compounds based on the inelastic scattering of monochromatic light.

For Potassium (16-²H₁_)hexadecanoate, Raman spectroscopy can be employed to probe the conformational order of the hydrocarbon chain. The so-called "skeletal" optical modes, which involve C-C stretching vibrations, are particularly sensitive to the trans/gauche ratio within the alkyl chain and are prominent in the Raman spectrum. The C-D stretching vibration, while typically weaker in Raman than in IR, can also be observed and used as a localized probe of the terminal methyl group's environment.

One of the key applications of Raman spectroscopy in this context is in studying the lyotropic and thermotropic phase behavior of fatty acid salts. The changes in the intensity and frequency of the C-H and C-C skeletal modes can be used to monitor phase transitions between different liquid crystalline phases (e.g., lamellar, hexagonal) and the crystalline state. The deuterated terminal group provides a specific site to monitor how the end of the chain is affected by these transitions.

Table 2: Potential Raman Spectroscopic Probes in Potassium (16-²H₁_)hexadecanoate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |

| C-H Stretching | 2800 - 3000 | Overall chain order and packing. |

| C-D Stretching | ~2100 - 2200 | Local environment of the terminal methyl group. |

| CH₂ Twisting | ~1295 | Conformational order (trans/gauche content). |

| C-C Skeletal Stretching | 1060 - 1130 | Longitudinal acoustical modes, chain length and order. |

Chromatographic Separations for Purity and Impurity Profiling

The assessment of purity is a critical aspect of the characterization of any chemical compound, and Potassium (16-²H₁_)hexadecanoate is no exception. Chromatographic techniques are indispensable for separating the target compound from potential impurities, which may include non-deuterated potassium hexadecanoate, other fatty acid salts, or starting materials from the synthesis.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for the purity and impurity profiling of fatty acids and their salts. For GC analysis, the potassium salt is typically converted to a more volatile derivative, most commonly the methyl ester (hexadecanoate methyl ester). This is achieved through a derivatization reaction, such as esterification with methanol in the presence of an acid catalyst.

The resulting fatty acid methyl esters (FAMEs) can be separated with high resolution on a capillary GC column, often with a non-polar or medium-polarity stationary phase. The use of a mass spectrometer as a detector (GC-MS) is particularly powerful, as it not only provides retention time data for quantification but also mass spectra that can confirm the identity of the deuterated compound and any impurities. The mass spectrum of the deuterated FAME will show a molecular ion peak and fragment ions that are shifted by one mass unit compared to the non-deuterated analogue, allowing for unambiguous identification and assessment of isotopic enrichment.

HPLC, particularly in the reverse-phase mode, can also be used for the analysis of fatty acid salts. While derivatization is not always necessary, it can improve peak shape and detection. The use of an appropriate ion-pairing reagent in the mobile phase can facilitate the separation of the potassium salt directly. Detectors such as evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS) are suitable for the analysis of these non-UV-absorbing compounds.

Table 3: Chromatographic Methods for the Analysis of Potassium (16-²H₁_)hexadecanoate

| Technique | Derivatization | Typical Stationary Phase | Detection Method | Information Obtained |

| GC-MS | Yes (to methyl ester) | Non-polar (e.g., DB-5ms) or polar (e.g., wax) | Mass Spectrometry (MS) | Purity, impurity profile, isotopic enrichment. |

| RP-HPLC | Optional | C18 or C8 | ELSD, MS | Purity, separation from non-deuterated species and other fatty acids. |

Theoretical and Computational Studies of Deuterated Long Chain Fatty Acid Salts

Quantum Mechanical Calculations of Deuterium (B1214612) Isotope Effects on Chemical Reactivity and Stability

Quantum mechanical (QM) calculations are essential for understanding the fundamental principles behind deuterium isotope effects. These effects arise from the mass difference between protium (B1232500) and deuterium, which influences the vibrational energy of chemical bonds.

The primary mechanism is the change in zero-point vibrational energy (ZPVE). The C-²H (C-D) bond has a lower ZPVE than the corresponding C-¹H (C-H) bond. This is because the heavier deuterium atom leads to a lower vibrational frequency for the bond's stretching mode. Consequently, more energy is required to break a C-D bond compared to a C-H bond, an observation known as the kinetic isotope effect (KIE). acs.org This phenomenon makes molecules containing C-D bonds more stable and less reactive in reactions where C-H bond cleavage is the rate-determining step.

For Potassium (16-²H₁)hexadecanoate, deuteration is at the terminal methyl group (C-16), which is generally the least reactive position on the fatty acid chain. However, this substitution still enhances the stability of the molecule against processes initiated by C-H bond abstraction at this terminus, such as certain oxidation or radical-mediated reactions.

QM methods, like ab initio Self-Consistent Field (SCF) calculations and multi-component molecular orbital methods, can precisely calculate these differences in bond energies and predict their impact on reaction barriers and molecular stability. aip.org These calculations can quantify the change in activation energy for hypothetical reactions, providing a theoretical basis for the enhanced stability of the deuterated compound.

Table 1: Comparison of Carbon-Protium (C-H) and Carbon-Deuterium (C-D) Bond Properties

| Property | C-H Bond | C-D Bond | Consequence for Potassium (16-²H₁)hexadecanoate |

| Reduced Mass | Lower | Higher | Alters vibrational frequencies of the bond. |

| Zero-Point Energy | Higher | Lower | The C-D bond is in a lower ground vibrational state. |

| Bond Dissociation Energy | Lower | Higher | Requires more energy to cleave the C-D bond. acs.org |

| Chemical Reactivity | More Reactive | Less Reactive | Increased stability against reactions involving C-H/C-D bond cleavage at the C-16 position. acs.org |

Molecular Dynamics Simulations of Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For amphiphilic molecules like Potassium (16-²H₁)hexadecanoate, MD simulations are invaluable for investigating the process of self-assembly into larger structures, such as micelles, in aqueous solutions. researchgate.netnih.gov

The substitution of hydrogen with deuterium can influence intermolecular interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. researchgate.net This reduction in polarizability leads to weaker van der Waals (specifically, London dispersion) forces, which are critical for the hydrophobic interactions that drive the self-assembly of fatty acid salts.

In the context of Potassium (16-²H₁)hexadecanoate, deuteration at the terminal methyl group would subtly weaken the hydrophobic interactions at the core of a resulting micelle. An MD simulation designed to study this would involve:

Parameterization: The force field parameters for the terminal methyl group would be adjusted. The mass of the deuterium atom would be set to approximately 2 atomic mass units, and the parameters governing van der Waals interactions (like the Lennard-Jones potential) would be modified to reflect the lower polarizability of the C-D bond.

Simulation: The simulation would place numerous deuterated palmitate anions and potassium cations in a box of simulated water molecules and calculate their trajectories over nanoseconds. researchgate.net

Table 2: Potential Effects of Deuteration on MD Simulation Parameters and Predicted Properties

| Parameter / Property | Standard Potassium Hexadecanoate (B85987) | Potassium (16-²H₁)hexadecanoate | Rationale |

| Mass of terminal H/D atoms | ~1 amu | ~2 amu | Direct isotopic substitution. |

| Lennard-Jones Potential (Polarizability) | Standard | Slightly Reduced | C-D bonds are less polarizable than C-H bonds. researchgate.net |

| Predicted Critical Micelle Conc. (CMC) | Baseline | Potentially Higher | Weaker hydrophobic interactions may require a higher concentration to initiate micellization. |

| Predicted Aggregation Number | Baseline | Potentially Altered | Changes in intermolecular forces could affect the optimal size and stability of the micelle. |

Computational Modeling of Spectroscopic Parameters (e.g., Deuterium Quadrupole Coupling)

Computational modeling is crucial for interpreting complex spectroscopic data. For deuterated compounds, deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful experimental technique, and its key parameter is the deuterium quadrupole coupling constant (QCC). aip.org

The deuterium nucleus has a nuclear spin of 1 and possesses an electric quadrupole moment. wikipedia.orgscirp.org This moment interacts with the local electric field gradient (EFG) at the nucleus, which is determined by the surrounding electron distribution of the C-D bond. This interaction causes a splitting of NMR energy levels, and the magnitude of this splitting is the QCC. The QCC is highly sensitive to the C-D bond's length, orientation, and local molecular dynamics. aip.orglsu.edu

Ab initio quantum chemistry calculations (e.g., using Hartree-Fock or Density Functional Theory) can be used to compute the EFG tensor at the deuterium nucleus for a given molecular geometry. aip.org From the EFG, the QCC can be predicted theoretically.

For Potassium (16-²H₁)hexadecanoate, especially in an aggregated state like a micelle or a solid crystalline phase, the C-16 terminus of the molecule will experience a specific local environment.

In a Crystalline State: The molecules are relatively fixed. A computational model of the crystal lattice could predict a static QCC value, which could be compared with solid-state ²H NMR data to validate the proposed crystal structure.

In a Micelle (Liquid Crystal Phase): The terminal methyl group undergoes rapid but anisotropic (non-uniform) motion. MD simulations can be used to generate a trajectory of the molecule's movement. nih.gov By calculating the EFG at each step of the trajectory and averaging over time, a motionally-averaged QCC can be predicted. This predicted value can then be directly compared to experimental results from ²H NMR of the micellar solution, providing a stringent test of the accuracy of the MD simulation and its description of molecular dynamics. researchgate.netnih.gov

Table 3: Relationship Between Molecular State, Computational Model, and Spectroscopic Parameter

| Molecular Property | Computational Method | Calculated Parameter | Predicted Spectroscopic Observable |

| Static Molecular Structure | Ab initio QM Calculation | Electric Field Gradient (EFG) | Static Quadrupole Coupling Constant (QCC) |

| Molecular Conformation | Ab initio QM Calculation | EFG as a function of torsion angles | Karplus-type relationship for QCC. lsu.edu |

| Molecular Dynamics | Molecular Dynamics (MD) Simulation | Time-averaged EFG | Residual Quadrupole Coupling / Order Parameter (S_CD) researchgate.netnih.gov |

Applications of Potassium 16 2h 1 Hexadecanoate in Chemical and Materials Science Research

Utilization as a Chemical Standard in Quantitative Analytical Methods

The unique mass signature of Potassium (16-²H₁_)hexadecanoate, due to the presence of a deuterium (B1214612) atom, makes it an invaluable tool in quantitative analysis, particularly in methodologies centered around mass spectrometry.

In quantitative mass spectrometry, precision can be compromised by variations in sample preparation, injection volume, and ionization efficiency within the instrument's source. nih.gov To correct for these potential sources of error, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control. chemrxiv.orgresearchgate.net The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.

Stable isotope-labeled compounds, such as Potassium (16-²H₁_)hexadecanoate, are considered the gold standard for use as internal standards. nih.govnih.gov It behaves nearly identically to its non-labeled counterpart, potassium hexadecanoate (B85987) (potassium palmitate), during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. medchemexpress.com By comparing the signal intensity of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification, effectively nullifying variations that occur during the analytical workflow. chemrxiv.org This approach is a cornerstone of reliable quantification in complex matrices. nih.gov

Table 1: Key Characteristics of an Ideal Internal Standard for Mass Spectrometry

| Characteristic | Description | Relevance of Potassium (16-²H₁)hexadecanoate |

| Chemical Similarity | Behaves identically to the analyte during sample handling and chromatography. | As an isotopologue of potassium hexadecanoate, its chemical properties are virtually identical. |

| Mass Differentiation | Easily distinguished from the analyte by the mass spectrometer. | The deuterium atom provides a distinct mass shift. |

| Co-elution | Elutes at or very near the same retention time as the analyte in chromatography. | Isotopic substitution has a negligible effect on chromatographic retention time. nih.gov |

| Absence in Sample | Not naturally present in the sample being analyzed. | Deuterated compounds are not typically found in natural samples. nih.gov |

| Purity and Stability | Of high purity and stable under storage and analytical conditions. | Synthesized as a high-purity chemical for research applications. medchemexpress.com |

Beyond its role as an internal standard, Potassium (16-²H₁_)hexadecanoate can be utilized to create calibration standards for the absolute quantification of hexadecanoate or related fatty acids. In this application, a series of solutions with precisely known concentrations of the standard are prepared and analyzed separately from the unknown samples. nih.gov The instrument's response to these standards is used to generate a calibration curve, plotting signal intensity against concentration.

The concentration of the analyte in an unknown sample is then determined by measuring its signal and interpolating its concentration from this curve. nih.gov Using an isotopically labeled standard like Potassium (16-²H₁_)hexadecanoate for calibration in non-biological matrices—such as industrial polymers, lubricants, or environmental samples—is advantageous. It allows for the creation of a robust and accurate quantification method for fatty acids without the potential for interference from endogenous biological material that might be present in clinical or life-science-based studies.

Elucidation of Supramolecular Assembly and Phase Behavior in Model Systems

The amphiphilic nature of the hexadecanoate anion, possessing a hydrophilic carboxylate head and a long hydrophobic hydrocarbon tail, drives its self-assembly into ordered structures in solution. wikipedia.org Potassium (16-²H₁_)hexadecanoate serves as an ideal model compound to investigate these phenomena.

Amphiphilic molecules like potassium hexadecanoate, when mixed with a solvent such as water, can form lyotropic liquid crystals. wikipedia.organu.edu.au These are phases of matter that exhibit long-range order like a solid crystal but flow like a liquid. wikipedia.org Depending on the concentration and temperature, these systems can adopt various structures, including spherical or cylindrical micelles, and more complex lamellar (bilayer) or cubic phases. wikipedia.orgresearchgate.net

Researchers use Potassium (16-²H₁_)hexadecanoate to study the thermodynamics and kinetics of the formation of these self-aggregated structures. The deuterium label provides a non-perturbative spectroscopic handle. Techniques like Deuterium Nuclear Magnetic Resonance (²H-NMR) can provide detailed information about the orientation, mobility, and local environment of the terminal methyl group within the aggregate structure, offering insights into the packing and dynamics of the hydrocarbon chains.

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the structure of materials on the nanometer to micrometer scale. nih.gov The technique relies on the difference in the neutron scattering length density (SLD) of the various components in a sample, which generates "contrast". nih.gov One of the unique aspects of neutron scattering is the large difference in the scattering length between hydrogen (¹H) and its isotope deuterium (²H). nih.govnih.gov

By selectively deuterating the terminal methyl group, Potassium (16-²H₁_)hexadecanoate becomes a crucial tool for SANS contrast variation studies. rsc.org In a model system containing a mixture of deuterated and non-deuterated surfactant molecules, researchers can adjust the SLD of the solvent (by using mixtures of H₂O and D₂O) to match the SLD of either the protonated or deuterated component. nih.gov This "contrast matching" effectively makes one component invisible to the neutrons, allowing for the direct visualization of the other component's structure and spatial distribution within a micelle or bilayer. nih.govrsc.org This method provides unambiguous information on the size and shape of aggregates and the arrangement of molecules within them.

Table 2: Neutron Scattering Properties of Hydrogen and Deuterium

| Isotope | Coherent Scattering Length (fm) | Scattering Cross-Section (barns) | Key Implication for SANS |

| Hydrogen (¹H) | -3.74 | 82.03 (high incoherent) | High background scattering, but useful for contrast. |

| Deuterium (²H) | 6.67 | 7.64 (low incoherent) | Strong coherent scatterer, ideal for isotopic labeling to generate contrast. nih.govnih.gov |

Investigation of In Vitro Chemical Reaction Mechanisms and Pathways

Isotopic labeling is a classic and powerful tool for elucidating the mechanisms of chemical reactions. The substitution of an atom with its heavier, stable isotope can influence the rate of a reaction if the bond to that atom is broken or formed in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).

For Potassium (16-²H₁_)hexadecanoate, the deuterium is located at the terminal methyl group of the fatty acid chain. This specific labeling makes it an ideal substrate for investigating the mechanisms of in vitro chemical or biochemical reactions that involve the activation or cleavage of a C-H bond at this terminal position. For example, in studies of certain oxidation or hydroxylation reactions catalyzed by enzymes or synthetic catalysts, comparing the reaction rate of the deuterated substrate with the non-deuterated (protonated) substrate can provide definitive evidence. A significantly slower reaction rate with Potassium (16-²H₁_)hexadecanoate would indicate that the C-H bond at the 16-position is being broken in the slowest step of the reaction, thereby revealing a critical detail of the mechanistic pathway.

Role in the Development of Advanced Chemical Reagents and Materials

Potassium (16-²H₁_)hexadecanoate, a deuterium-labeled variant of potassium palmitate, serves as a specialized chemical reagent in materials science. The introduction of a deuterium isotope at a specific position in the fatty acid chain provides a powerful tool for researchers to investigate molecular-level interactions and dynamics. This non-radioactive, stable isotope acts as a probe, allowing for detailed analysis without altering the fundamental chemical properties of the compound. Its primary role is not as a bulk component of materials but as a tracer in the study and development of new materials and chemical systems.

The primary application of isotopically labeled fatty acids, including deuterated forms like Potassium (16-²H₁_)hexadecanoate, is in the detailed spectroscopic analysis of molecular interactions at interfaces. researchgate.netmdpi.com Fatty acids are frequently used as surfactants, coatings, and functionalization agents for nanoparticles and other materials. researchgate.netacs.org Understanding how these molecules bind to and arrange themselves on material surfaces is crucial for designing advanced materials with specific properties. The deuterium label allows researchers to distinguish the labeled molecule from other hydrogen-containing species in a system, providing clarity in complex environments. mdpi.com

Detailed Research Findings

Research in materials science has demonstrated the value of isotopic labeling for elucidating the structure and reactivity of fatty acid-based materials. acs.org For instance, techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the presence of isotopes such as ¹³C to study the binding modes of carboxylic groups on the surfaces of metal oxides like zirconia. acs.org Similarly, deuterium labeling in Potassium (16-²H₁_)hexadecanoate enables analogous studies using ²H NMR, which is a sensitive method for probing local structure and dynamics.

The use of stable isotopes also extends to analysis via mass spectrometry. mdpi.com In studies involving complex lipid mixtures or formulations, a deuterated standard like Potassium (16-²H₁_)hexadecanoate can be used for precise quantification and to trace the metabolic or degradation pathways of the fatty acid component within a material system. mdpi.com This is particularly valuable in the development of materials for biomedical applications or environmentally exposed products where understanding the fate of chemical components is essential.

The synthesis of such labeled compounds is a critical aspect of their application. The goal is to produce high-purity, highly enriched molecules that can be used in standard materials synthesis protocols. acs.org The availability of well-defined labeled reagents is a key enabler for advanced research in the field.

Below is a table summarizing the key properties of Potassium (16-²H₁_)hexadecanoate.

Table 1: Properties of Potassium (16-²H₁_)hexadecanoate

| Property | Value |

|---|---|

| Chemical Formula | CH₂D(CH₂)₁₄CO₂K sigmaaldrich.com |

| CAS Number | 1219589-15-7 sigmaaldrich.com |

| Molecular Weight | 295.52 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |

| Common Name | Potassium palmitate-16-d sigmaaldrich.com |

The following table outlines representative research applications where deuterated fatty acids like Potassium (16-²H₁_)hexadecanoate serve as critical reagents.

Table 2: Research Applications in Materials Science

| Application Area | Technique Used | Research Objective |

|---|---|---|

| Nanoparticle Functionalization | Solid-State ²H NMR Spectroscopy | To determine the binding mode, orientation, and packing density of the fatty acid on the nanoparticle surface. researchgate.netacs.org |

| Polymer Composites | Neutron Scattering | To study the distribution and conformation of the fatty acid modifier within the polymer matrix. |

| Advanced Lubricants | Mass Spectrometry, Vibrational Spectroscopy | To trace the chemical stability and degradation pathways of the lubricant under stress conditions. mdpi.com |

| Biomaterial Interfaces | Sum-Frequency Generation (SFG) Spectroscopy | To probe the molecular structure of the fatty acid layer at the interface with a biological medium. |

Future Research Directions and Methodological Innovations for Deuterated Hexadecanoates

Development of Novel Synthetic Routes for Complex Deuteration Patterns

The precise placement of deuterium (B1214612) atoms within the hexadecanoate (B85987) molecule is critical for its application, from mechanistic studies to the development of stabilized materials. While methods for perdeuteration (labeling all possible positions) are established, the future lies in creating complex, site-specific, and stereospecific deuteration patterns.

Current research has moved beyond simple H/D exchange to more controlled methodologies. For instance, metal-catalyzed hydrogen-isotope exchange (HIE) reactions using catalysts like Platinum on carbon (Pt/C) or ruthenium complexes have shown promise. nih.goveuropa.eu Ruthenium catalysts, in particular, have been used for the deuteration of polyunsaturated fatty acids at specific bis-allylic positions. nih.gov Another advanced approach is the multi-step convergent synthesis, where deuterated precursor fragments are assembled to create the final fatty acid chain. This method was successfully used to synthesize a C34 very long-chain polyunsaturated fatty acid with a deuterium label by coupling chemically modified fatty acid fragments with carbanions from arylalkyl sulfones. nih.gov Similarly, a large-scale synthesis of highly deuterated oleic acid was achieved using deuterated azelaic acid and nonanoic acid as precursors in a process involving a Wittig reaction to introduce the double bond stereospecifically. ansto.gov.au

Future work will likely focus on developing catalysts that can achieve regioselective deuteration on a saturated fatty acid chain like hexadecanoate without requiring pre-functionalized starting materials. The goal is to design synthetic pathways that allow for the insertion of deuterium at any desired methylene (B1212753) unit along the 16-carbon backbone. Such control would enable the synthesis of a library of hexadecanoate isotopologues, each designed to probe specific chemical or biological interactions.

Table 1: Comparison of Synthetic Routes for Deuterated Fatty Acids

| Synthetic Method | Catalyst/Reagent | Type of Deuteration | Key Advantages | Reference |

|---|---|---|---|---|

| Hydrothermal H/D Exchange | Pt/C, D₂O | Perdeuteration (exhaustive) | High levels of deuterium incorporation (>98%). europa.eu | europa.eu |

| Site-Specific Catalysis | Ruthenium Complex | Selective (e.g., at bis-allylic positions). nih.gov | Allows for targeted labeling of reactive sites. nih.gov | nih.gov |

| Convergent Synthesis | n-Butyllithium, Arylalkyl Sulfones | Site-specific (label on precursor) | High precision in label placement for complex molecules. nih.gov | nih.gov |

| Stereospecific Synthesis | Wittig Reaction with Deuterated Precursors | Site-specific with stereochemical control. ansto.gov.au | Creates specific isomers (e.g., cis double bonds). ansto.gov.au | ansto.gov.au |

Miniaturization and High-Throughput Analytical Methodologies for Deuterated Compounds

The analysis of deuterated compounds, including potassium hexadecanoate, is essential for quality control in synthesis and for tracking the molecule in various systems. Traditional analytical methods are often being replaced by miniaturized and high-throughput systems that offer significant advantages in speed, cost, and sample consumption. spectroscopyonline.com

The primary drivers for miniaturization in analytical chemistry are the reduction in the consumption of expensive reagents, increased automation and throughput, and decreased space requirements for instrumentation. spectroscopyonline.com This trend has led to the development of "lab-on-a-chip" (LOC) or micro-total analysis systems (µTAS), which integrate sample preparation, separation, and detection into a single microfabricated device. doaj.orgunizg.hr For deuterated hexadecanoates, a miniaturized system would likely involve micro-high-performance liquid chromatography (μHPLC) coupled with mass spectrometry (MS). unizg.hr

High-throughput analysis is crucial when screening libraries of deuterated compounds or analyzing numerous samples from metabolic or materials degradation studies. Mass spectrometry, particularly when combined with liquid chromatography (LC-MS/MS), is a powerful tool for the precise analysis of fatty acids and their deuterated derivatives. nih.gov Advanced techniques such as high-performance liquid chromatography/isotope ratio mass spectrometry (HPLC/IRMS) allow for direct, compound-specific isotope analysis of non-volatile compounds in aqueous samples, providing high precision in determining isotopic ratios. nih.gov Furthermore, new computational approaches are being developed to improve the quantitative analysis of isotope-labeled compound mixtures from mass spectrometry data, enhancing accuracy and reliability. nih.gov

Table 2: Evolution of Analytical Methodologies for Deuterated Compounds

| Parameter | Conventional Methods (e.g., Benchtop GC-MS, NMR) | Miniaturized & High-Throughput Methods (e.g., μHPLC-MS, LOC) | Reference |

|---|---|---|---|

| Sample Volume | Microliters to Milliliters | Nanoliters to Picoliters | doaj.org |

| Analysis Time | Minutes to Hours | Seconds to Minutes | doaj.org |

| Reagent Consumption | High | Significantly Lower | spectroscopyonline.com |

| System Footprint | Large (benchtop instruments) | Small (handheld or chip-based) | spectroscopyonline.com |

| Throughput | Low to Moderate | High to Very High | spectroscopyonline.com |

| Key Technologies | Gas Chromatography, Nuclear Magnetic Resonance (NMR), Isotope Ratio Mass Spectrometry (IRMS) | Lab-on-a-Chip (LOC), Microfluidics, High-Throughput MS, automated LC-MS/MS | nih.govunizg.hr |

Exploration of New Applications in Chemical Engineering and Advanced Materials Science

While the biological applications of deuterated fatty acids are well-explored, significant potential exists in chemical engineering and materials science. The kinetic isotope effect, where the heavier deuterium atom slows down chemical reactions involving C-H bond cleavage, can be harnessed to create more durable materials.

In chemical engineering, deuterated compounds serve as valuable tracers for investigating reaction pathways and kinetics. thalesnano.com Potassium (16-ngcontent-ng-c559706526="" class="ng-star-inserted">2H_1)hexadecanoate could be used as a stable, non-radioactive tracer in studies of industrial catalytic processes or to map fluid dynamics in complex mixtures.

In materials science, the incorporation of deuterium can enhance the longevity and performance of various materials.

Polymers: The oxidation of polymers often begins with the abstraction of a hydrogen atom. Replacing susceptible C-H bonds with C-D bonds can slow this degradation, leading to more robust and long-lasting polymer materials. researchgate.net Deuterated hexadecanoates could be incorporated into or used to modify polymers to improve their thermal and oxidative stability.

Semiconductors: Deuterium has been shown to improve the lifecycle of semiconductors by reducing the deterioration of chip circuitry from chemical erosion, a phenomenon known as the "hot-carrier effect." isowater.com Long-chain deuterated molecules could be used in the fabrication of organic semiconductors or as passivation layers in silicon-based devices.

Fiber Optics: Signal loss in fiber-optic cables can occur due to the absorption of light by C-H bonds. Replacing hydrogen with deuterium alters the vibrational frequency of these bonds, shifting their absorption bands away from the wavelengths used for telecommunication and thus extending the transmission distance and lifespan of the cables. isowater.com Deuterated organic compounds are being explored as advanced coatings or components in next-generation optical fibers.

The exploration of these applications requires a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and chemical engineers to design and test these novel deuterated materials.

Table 3: Potential Applications of Deuterated Hexadecanoates in Engineering and Materials Science

| Application Area | Scientific Principle | Potential Role of Deuterated Hexadecanoate | Reference |

|---|---|---|---|

| Chemical Engineering | Isotopic Tracer | Stable, non-radioactive tracer for reaction mechanism and process flow studies. | thalesnano.comisowater.com |

| Advanced Polymers | Kinetic Isotope Effect | Enhance thermal and oxidative stability by slowing degradation pathways initiated by H-atom abstraction. | researchgate.net |

| Semiconductors | Reduced Chemical Erosion | Component in organic semiconductors or as a passivation layer to improve device lifetime. | isowater.com |

| Fiber Optics | Vibrational Frequency Shift | Used in coatings or core material to reduce light absorption and signal attenuation. | isowater.com |

Q & A

Basic Research Questions

Q. How can researchers synthesize Potassium hexadecanoate-2,2-d₂ with high isotopic purity, and what analytical methods validate its structural integrity?

- Methodology :

- Synthesis : Use deuterated acetic acid (CD₃COOD) or deuterium gas (D₂) in hydrogenation reactions to introduce deuterium at specific positions. For example, indicates that Potassium hexadecanoate-2,2-d₂ (98 atom% D) is synthesized via selective deuteration of the methyl group adjacent to the carboxylate .

- Purification : Column chromatography or recrystallization in deuterated solvents (e.g., D₂O) ensures isotopic purity.

- Validation :

- ¹H NMR : Monitor the disappearance of proton signals at δ 2.3 (-CH₂-COOK) and replacement with deuterated peaks (e.g., CD₂) .

- Mass spectrometry : Confirm molecular ion peaks (m/z 296.52 for C₁₆H₂₉D₂KO₂) and isotopic enrichment using high-resolution MS .

Q. What are the optimal storage conditions for deuterated Potassium hexadecanoate derivatives to prevent degradation?

- Methodology :

- Temperature : Store at 2–8°C in airtight, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps) to avoid hydrolysis or isotopic exchange .

- Solvent : For long-term storage, dissolve in deuterated solvents (e.g., DMSO-d₆) to maintain isotopic integrity.

- Monitoring : Regularly analyze purity via NMR or FT-IR to detect degradation (e.g., reappearance of -CH₂ peaks in ¹H NMR) .

Q. How can isotopic labeling (e.g., ²H, ¹³C) in Potassium hexadecanoate enhance metabolic tracing studies?

- Methodology :

- Tracer design : Use ¹³C-labeled Potassium hexadecanoate (e.g., 2,4,6,8,10,12,14,16-¹³C₈) to track fatty acid β-oxidation pathways via LC-MS .

- Quantitative analysis : Compare isotopic enrichment in metabolites (e.g., acetyl-CoA) using stable isotope-resolved metabolomics (SIRM) .

Advanced Research Questions

Q. How do functional groups in hexadecanoate derivatives influence their reactivity and stability under mechanical or thermal stress?

- Methodology :

- Reactivity studies : Perform ball-milling experiments (e.g., reactive milling with KPF₆) to compare destruction rates. shows that esters (e.g., methyl hexadecanoate) degrade faster than acids due to lower ionization energies of ester groups .

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) to assess thermal stability. For example, hexadecanoyl chloride (Td ~150°C) vs. Potassium hexadecanoate (Td >200°C) .

Q. How can conflicting NMR data for deuterated Potassium hexadecanoate analogs be resolved in structural elucidation?

- Methodology :

- Cross-validation : Combine ¹H, ¹³C, and ²H NMR to track isotopic shifts. For example, demonstrates that hydrogenation of methyl esters (e.g., CH₃(CH₂)₁₃COOMe) to alcohols (CH₂OH) eliminates methoxy (δ 3.7) and carbonyl (δ 176 ppm) signals .

- Dynamic NMR (DNMR) : Resolve rotational barriers in deuterated alkyl chains by analyzing temperature-dependent line broadening .

Q. What role do hexadecanoate esters (e.g., docosyl hexadecanoate) play in comparative studies with Potassium hexadecanoate derivatives?

- Methodology :

- Synthetic comparison : Use esterification (e.g., Steglich coupling) to prepare analogs like octadecyl hexadecanoate (CAS 100231-75-2) and compare physicochemical properties (e.g., melting points, solubility) .

- Biological assays : Test ester derivatives for membrane permeability vs. ionic Potassium salts in cell-based uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.